PDD00017272

説明

特性

IUPAC Name |

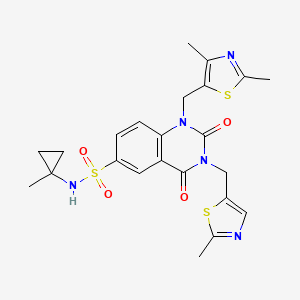

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4S3/c1-13-20(34-15(3)25-13)12-27-19-6-5-17(35(31,32)26-23(4)7-8-23)9-18(19)21(29)28(22(27)30)11-16-10-24-14(2)33-16/h5-6,9-10,26H,7-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEXRJYTAZZRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PDD00017272: An In-Depth Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PDD00017272 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. By inhibiting PARG, this compound leads to the accumulation of poly(ADP-ribose) (pADPr) chains on chromatin, disrupting DNA repair and replication processes. This targeted action results in synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations, and shows promise for overcoming resistance to PARP inhibitors. This guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with this compound.

Introduction to PARG and its Role in DNA Repair

Poly(ADP-ribosylation) is a critical post-translational modification that orchestrates the cellular response to DNA damage. Upon detection of DNA breaks, Poly(ADP-ribose) Polymerase (PARP) enzymes, primarily PARP1 and PARP2, are recruited to the damage site. PARPs catalyze the synthesis of long, branched chains of poly(ADP-ribose) (pADPr) on themselves and other acceptor proteins, including histones. These pADPr chains act as a signaling scaffold, recruiting a multitude of DNA repair factors to the site of injury to facilitate DNA repair.[1]

Poly(ADP-ribose) Glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of pADPr chains. It hydrolyzes the glycosidic bonds between ADP-ribose units, ensuring a transient and tightly regulated DNA damage signal. The dynamic interplay between PARP-mediated pADPr synthesis and PARG-mediated pADPr degradation is crucial for efficient DNA repair and the maintenance of genomic stability.[1]

This compound: A Potent and Selective PARG Inhibitor

This compound is a novel quinazolinedione sulfonamide derivative that acts as a highly potent and cell-active inhibitor of PARG.[2] Its inhibitory action prevents the degradation of pADPr, leading to the persistent accumulation of these chains on chromatin. This sustained pADPr signaling interferes with the coordinated DNA repair process and can lead to replication fork stalling and collapse, ultimately inducing cytotoxicity, particularly in cancer cells with compromised DNA repair capabilities.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and cellular activity.

| Parameter | Value | Assay Type | Reference |

| IC50 | 4.8 nM | Biochemical Assay | [4][5][6][7] |

| EC50 | 9.2 nM | Cell-Based Assay | [2][4][5][6][7] |

Table 1: In Vitro Potency of this compound

| Cell Line | Genotype | IC50 (this compound) | Treatment Duration | Reference |

| HEK293A Wild-Type | PARG+/+ | 96 µM | 72 hours | [2] |

| HEK293A PARG Knockout | PARG-/- | 210 nM | 72 hours | [2] |

Table 2: Cellular Cytotoxicity of this compound

Mechanism of Action in DNA Repair

The primary mechanism of action of this compound is the inhibition of PARG's enzymatic activity. This leads to a cascade of downstream effects that ultimately compromise DNA repair and cell survival.

Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Biochemical PARG Activity Assay (Fluorogenic)

This protocol is adapted from commercially available PARG assay kits and is suitable for determining the in vitro inhibitory potency (IC50) of compounds like this compound.[1][2]

Materials:

-

Recombinant human PARG enzyme

-

Fluorogenic PARG substrate

-

PARG assay buffer

-

This compound

-

DMSO

-

Black 96-well or 384-well microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in PARG assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant PARG enzyme to the working concentration in ice-cold PARG assay buffer.

-

Reaction Setup: a. To each well of the microplate, add the diluted this compound or vehicle control (DMSO in assay buffer). b. Add the diluted PARG enzyme to all wells except for the "no enzyme" control wells. c. Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the fluorogenic PARG substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate (e.g., excitation at ~385 nm and emission at ~502 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to determine the cytotoxic effects of this compound on different cell lines.[2]

Materials:

-

Cells of interest (e.g., HEK293A WT and PARG KO)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent viability. Calculate the IC50 value from the dose-response curve.

Immunofluorescence for pADPr Accumulation

This protocol allows for the visualization and quantification of intracellular pADPr levels following treatment with this compound.

Materials:

-

Cells grown on coverslips or in imaging-compatible plates

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against pADPr

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 4 hours).

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-pADPr antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells with PBS and then stain with a nuclear counterstain for 5-10 minutes.

-

Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using mounting medium, and acquire images using a fluorescence microscope.

Chromatin Fractionation and Western Blotting

This protocol is used to assess the levels of chromatin-bound pADPr and PARP1 after this compound treatment.[2]

Materials:

-

Cell pellets

-

Subcellular fractionation buffers

-

Protease and phosphatase inhibitors

-

Bradford or BCA protein assay reagents

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against pADPr, PARP1, and a loading control (e.g., Histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Fractionation: a. Lyse the cell pellets using a series of buffers to sequentially isolate the cytoplasmic, nuclear soluble, and chromatin-bound fractions. b. Briefly, lyse the cells in a hypotonic buffer to release the cytoplasmic fraction. c. Pellet the nuclei and extract the nuclear soluble proteins with a low-salt buffer. d. The remaining pellet contains the chromatin-bound proteins. Resuspend this pellet in a high-salt buffer and sonicate to shear the DNA.

-

Protein Quantification: Determine the protein concentration of each fraction using a Bradford or BCA assay.

-

Western Blotting: a. Separate equal amounts of protein from each fraction by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against pADPr, PARP1, and Histone H3 overnight at 4°C. e. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and then detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a PARG inhibitor like this compound.

Conclusion and Future Directions

This compound is a powerful research tool and a promising therapeutic candidate that targets the DNA damage response pathway through the specific inhibition of PARG. Its mechanism of action, centered on the accumulation of pADPr, leads to synthetic lethality in cancers with underlying DNA repair deficiencies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other PARG inhibitors. Future research should focus on identifying predictive biomarkers for sensitivity to PARG inhibition, exploring combination therapies, and further elucidating the intricate roles of PARG in cellular processes beyond DNA repair.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Role of PDD00017272 in the PARG Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA damage response (DDR) pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains synthesized by poly(ADP-ribose) polymerases (PARPs). The dynamic regulation of PARylation is essential for the recruitment and function of DNA repair proteins. Inhibition of PARG presents a promising therapeutic strategy in oncology, particularly for tumors with inherent DNA repair deficiencies. PDD00017272 is a potent and cell-active small molecule inhibitor of PARG. This technical guide provides an in-depth overview of the role of this compound in the PARG inhibition pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound functions as a competitive inhibitor of PARG, preventing the hydrolysis of PAR chains from PARylated proteins, including PARP1 itself.[1][2] This inhibition leads to the accumulation of PAR at sites of DNA damage and during DNA replication. The persistent PARylation of chromatin-associated proteins has several downstream consequences that contribute to cellular cytotoxicity, especially in cancer cells.[1][3]

The primary mechanism of action involves the induction of replication stress.[3][4] The accumulation of PAR on and around replication forks impedes their progression, leading to replication fork stalling.[4][5] These stalled forks are prone to collapse, generating more severe DNA lesions such as double-strand breaks (DSBs).[5] In cells with compromised DNA repair pathways, such as those with BRCA1/2 mutations, the accumulation of these DSBs is highly toxic and can lead to apoptotic cell death.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

| Parameter | Value | Assay Type | Reference |

| IC50 (Biochemical) | 4.8 nM | Biochemical Assay | [6][7] |

| EC50 (Cell-based) | 9.2 nM | Cell-based Assay | [6][7] |

Table 1: Potency of this compound

| Cell Line | Condition | IC50 / EC50 | Assay Type | Reference |

| HEK293A (Wild-Type) | 72h treatment | 96 ± 24 µM | Cell Viability Assay | [1] |

| HEK293A (PARG KO) | 72h treatment | 210 ± 30 nM | Cell Viability Assay | [1] |

| HCT116 (Parental) | 72h treatment | 43.7 ± 13.0 µM | Cell Proliferation Assay | [8] |

| HCT116 (PDD00017273-R) | 72h treatment | >100 µM | Cell Proliferation Assay | [8] |

| ZR-75-1 | Clonogenic Assay | 0.2 µM | Clonogenic Assay | [9] |

| MDA-MB-436 | Clonogenic Assay | 0.8 µM | Clonogenic Assay | [9] |

| HCC1937 | Clonogenic Assay | >10 µM | Clonogenic Assay | [9] |

Table 2: Cellular Activity of this compound and Related PARG Inhibitors

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PARG inhibition pathway and a typical experimental workflow for evaluating the effects of this compound.

Caption: this compound inhibits PARG, leading to PAR accumulation, which disrupts DNA repair and causes replication stress.

Caption: A typical workflow for characterizing the cellular effects of the PARG inhibitor this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Protocol 1: Cell Viability Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of PARG inhibitors.[1][8]

1. Cell Seeding:

-

Seed cells (e.g., HEK293A wild-type and PARG knockout) in a 96-well plate at a density of 5,000 cells per well.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range would be from 0.01 to 100 µM.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for 72 hours.

3. Viability Measurement (using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for PAR and γH2AX

This protocol outlines the detection of PAR accumulation and DNA damage (via γH2AX) following this compound treatment.[10][11][12]

1. Cell Lysis:

-

Seed cells in a 6-well plate and treat with this compound (e.g., 10 µM for 4-24 hours).[1][12]

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and importantly, a PARG inhibitor (e.g., 1 µM this compound) to prevent PAR degradation during sample preparation.[10]

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins on a 4-12% gradient SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are:

-

Rabbit anti-PAR (1:1000)

-

Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX) (1:1000)

-

Mouse anti-β-actin (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: DNA Fiber Assay for Replication Fork Dynamics

This protocol is a representative method to analyze the effect of this compound on DNA replication fork progression.[9]

1. Cell Labeling:

-

Seed cells on a 6-well plate and allow them to reach 70-80% confluency.

-

Pulse-label the cells with 25 µM 5-chloro-2'-deoxyuridine (CldU) for 20 minutes.

-

Wash the cells with warm PBS.

-

Pulse-label with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20 minutes. During this second pulse, treat the cells with this compound at the desired concentration (e.g., 1 µM).

2. Cell Lysis and DNA Spreading:

-

Harvest the cells by trypsinization and resuspend in PBS at a concentration of 2.5 x 105 cells/mL.

-

Mix 2.5 µL of the cell suspension with 7.5 µL of lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide.

-

Allow the lysis to proceed for 8 minutes at room temperature.

-

Tilt the slide to allow the DNA to spread down the slide.

-

Air dry and fix the slides in 3:1 methanol:acetic acid for 10 minutes.

3. Immunostaining:

-

Denature the DNA by incubating the slides in 2.5 M HCl for 1 hour.

-

Wash the slides with PBS and block with 5% BSA in PBS for 1 hour.

-

Incubate with primary antibodies for 1 hour in a humidified chamber:

-

Rat anti-BrdU (detects CldU) (1:500)

-

Mouse anti-BrdU (detects IdU) (1:500)

-

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour in the dark:

-

Anti-rat Alexa Fluor 594 (1:500)

-

Anti-mouse Alexa Fluor 488 (1:500)

-

-

Wash three times with PBS and mount with a coverslip using mounting medium.

4. Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Measure the length of the CldU (red) and IdU (green) tracks using image analysis software (e.g., ImageJ).

-

Calculate the replication fork speed (µm/min) and analyze the frequency of stalled forks (red-only tracks).

Conclusion

This compound is a potent and specific inhibitor of PARG that serves as a valuable tool for investigating the role of PARG in the DNA damage response and as a potential therapeutic agent. Its mechanism of action, centered on the induction of replication stress through the accumulation of PAR, highlights the critical role of PARG in maintaining genomic stability. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of PARG inhibition in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PARG Inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 3. pnas.org [pnas.org]

- 4. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. Cell-active Small Molecule Inhibitors of the DNA-damage Repair Enzyme Poly(ADP-ribose) Glycohydrolase (PARG):Discovery and Optimization of Orally Bioavailable Quinazolinedione Sulfonamides - White Rose Research Online [eprints.whiterose.ac.uk]

- 8. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. DePARylation is critical for S phase progression and cell survival - PMC [pmc.ncbi.nlm.nih.gov]

PDD00017272: A Potent and Selective Chemical Probe for Interrogating Poly(ADP-ribose) Glycohydrolase (PARG) Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response (DDR) pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by Poly(ADP-ribose) polymerases (PARPs). The dynamic regulation of PARylation is critical for the recruitment of DNA repair machinery and the maintenance of genomic stability. Dysregulation of this process is implicated in various diseases, most notably cancer. PDD00017272 has emerged as a potent and selective small molecule inhibitor of PARG, serving as a valuable chemical probe to elucidate the biological functions of this enzyme and to explore its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols for its use, and its role in understanding PARG-mediated signaling pathways.

Data Presentation

The following tables summarize the quantitative data for this compound and its closely related analog, PDD00017273, which is often used as a reference compound.

Table 1: Biochemical and Cellular Potency of this compound

| Compound | Assay Type | Target | IC50/EC50 (nM) | Cell Line | Reference |

| This compound | Biochemical Assay | PARG | 4.8 | - | |

| This compound | Cellular Assay | PARG | 9.2 | "PARG cells" | [1][2] |

| This compound | Cell Viability | - | 96,000 (Wild-Type) | HEK293A | [1] |

| This compound | Cell Viability | - | 210 | HEK293A PARG KO | [1] |

Table 2: Selectivity Profile of the Related Probe PDD00017273

Data for PDD00017273 is provided as a reference for the expected selectivity of this compound.

| Compound | Off-Target | Assay Type | IC50 (µM) | Reference |

| PDD00017273 | PARP1 | Biochemical | >100 | [3] |

| PDD00017273 | ARH3 | Biochemical | >100 | [3] |

PDD00017273 was also tested against a panel of 33 receptors and enzymes at 10 µM and showed minimal off-target activity.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.

Biochemical PARG Inhibition Assay

This protocol is adapted from a method used for the related compound PDD00017273 and is suitable for determining the in vitro potency of this compound against PARG.[4]

Materials:

-

Full-length human PARG enzyme

-

Biotin-NAD ribosylated PARP1 substrate

-

Assay Buffer: 50 mM Tris pH 7.4, 0.1 mg/mL BSA, 3 mM EDTA, 0.4 mM EGTA, 1 mM DTT, 0.01% Tween 20, 50 mM KCl

-

This compound (or other test compounds)

-

Detection reagent (e.g., AlphaScreen-based)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add 5 µL of the PARG enzyme solution to achieve a final concentration of 65 pM.

-

Add 5 µL of the test compound dilution to the wells.

-

Initiate the reaction by adding 5 µL of the biotin-NAD ribosylated PARP1 substrate to a final concentration of 4.8 nM.

-

Incubate the reaction mixture at room temperature for 10 minutes.

-

Add 5 µL of the detection reagent to stop the reaction and generate a signal.

-

Read the plate on a suitable plate reader according to the detection reagent manufacturer's instructions.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cells.[1]

Materials:

-

HEK293A wild-type and PARG knockout (KO) cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

96-well opaque-walled plates

Procedure:

-

Seed HEK293A wild-type and PARG KO cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

-

Prepare a serial dilution of this compound in the complete growth medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Xenograft Study (General Protocol)

The following is a general protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model, based on standard procedures.[5][6][7][8]

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Human cancer cell line of interest (e.g., with known DNA repair defects)

-

Matrigel

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (width^2 x length)/2).

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the formulation of this compound in the vehicle.

-

Administer the compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or western blotting).

-

Mandatory Visualizations

Signaling Pathway

Caption: Role of this compound in the PARP/PARG signaling pathway.

Experimental Workflow

Caption: A typical experimental workflow for characterizing this compound.

Logical Relationship

Caption: The logical progression from this compound to its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Investigating the Cellular Effects of PDD00017272: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDD00017272 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. By preventing the hydrolysis of poly(ADP-ribose) (pADPr) chains, this compound leads to the accumulation of pADPr on chromatin, disrupting DNA repair and replication processes. This targeted inhibition induces synthetic lethality in cancer cells with underlying DNA repair defects, such as BRCA mutations, and has shown efficacy in models resistant to PARP inhibitors. This technical guide provides an in-depth overview of the cellular effects of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the enzymatic activity of PARG.[1] In response to DNA damage, Poly(ADP-ribose) polymerases (PARPs) are activated and synthesize pADPr chains on themselves and other acceptor proteins. These pADPr chains serve as a scaffold to recruit DNA repair factors. PARG is responsible for hydrolyzing these pADPr chains, allowing for the completion of DNA repair and the recycling of PARP.

By inhibiting PARG, this compound causes the persistent accumulation of pADPr at sites of DNA damage. This accumulation interferes with the recruitment and function of DNA repair proteins, stalls replication forks, and ultimately leads to PARP1/2-dependent cell death.[1] This mechanism is particularly effective in cancer cells with deficient homologous recombination repair (HRR) pathways, creating a synthetic lethal interaction.

Quantitative Cellular Effects of this compound

The following tables summarize the quantitative data on the cellular effects of this compound from various studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line/System | Value | Reference |

| Biochemical Assay | PARG | - | IC50 = 4.8 nM | [2] |

| Cell-Based Assay | PARG | - | EC50 = 9.2 nM | [1] |

Table 2: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | Genotype | Assay Type | Incubation Time | IC50 Value | Reference |

| HEK293A | Wild-Type | CellTiter-Glo | 72 h | 96 ± 24 µM | [1] |

| HEK293A | PARG KO | CellTiter-Glo | 72 h | 210 ± 30 nM | [1] |

| HCT116 | Wild-Type | WST-8 Assay | 72 h | 43.7 ± 13.0 µM | |

| HCT116RPDD | PDD00017273 Resistant | WST-8 Assay | 72 h | >100 µM |

Key Cellular Effects and Experimental Protocols

Inhibition of Cell Viability and Proliferation

This compound demonstrates potent anti-proliferative activity, particularly in cells with compromised DNA damage repair pathways.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

-

Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial. Mix by gentle inversion until the substrate is thoroughly dissolved.

-

Lysis and Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Induction of DNA Damage

Inhibition of PARG by this compound leads to the accumulation of unresolved DNA lesions, which can be visualized by the formation of γH2AX foci.

Experimental Protocol: Immunofluorescence for γH2AX Foci

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., etoposide-treated) and negative (vehicle-treated) controls.

-

Fixation and Permeabilization: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBST and once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Induction of Apoptosis

The accumulation of DNA damage and replication stress ultimately triggers programmed cell death, or apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment: Plate cells in a 6-well plate and treat with this compound for the desired time. Collect both adherent and floating cells.

-

Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Replication Fork Stalling

A key mechanism of this compound-induced cytotoxicity is the stalling of DNA replication forks.[1]

Experimental Protocol: DNA Fiber Assay for Replication Fork Dynamics

-

Cell Labeling: Pulse-label exponentially growing cells with 25 µM CldU (5-chloro-2'-deoxyuridine) for 20 minutes. Wash the cells and then treat with this compound for the desired time. Subsequently, pulse-label the cells with 250 µM IdU (5-iodo-2'-deoxyuridine) for 20 minutes.

-

Cell Harvesting and Lysis: Harvest the cells and resuspend them in cold PBS. Lyse the cells by adding a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).

-

DNA Spreading: Spot the cell lysate onto a glass microscope slide and tilt the slide to allow the DNA fibers to spread down the slide. Air-dry the slides.

-

Fixation and Denaturation: Fix the DNA fibers with a 3:1 mixture of methanol and acetic acid for 10 minutes. Denature the DNA with 2.5 M HCl for 1 hour at room temperature.

-

Immunostaining: Wash the slides with PBS and block with 5% BSA in PBST. Incubate with primary antibodies to detect CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU) for 1 hour at 37°C. Wash and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at 37°C in the dark.

-

Imaging and Analysis: Mount the slides and acquire images using a fluorescence microscope. Measure the lengths of the CldU (red) and IdU (green) tracks using image analysis software. A decrease in the length of the IdU tracks relative to the CldU tracks indicates replication fork slowing or stalling.

Western Blotting for DDR Proteins

Western blotting can be used to quantify the levels of key proteins involved in the DNA damage response following treatment with this compound.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-PAR, anti-γH2AX, anti-cleaved PARP-1, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a valuable research tool for investigating the role of PARG in DNA damage repair and for exploring novel therapeutic strategies in oncology. Its potent and selective inhibition of PARG leads to a cascade of cellular events, including the accumulation of pADPr, replication fork stalling, induction of DNA damage, and ultimately apoptosis, particularly in cancer cells with deficient DNA repair mechanisms. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising compound. Further investigation into the detailed signaling pathways and potential combination therapies will continue to elucidate the full therapeutic potential of this compound.

References

The Impact of PDD00017272 on Genomic Instability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDD00017272 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. By preventing the hydrolysis of poly(ADP-ribose) (pADPr) chains, this compound induces an accumulation of pADPr, leading to replication fork stalling, DNA damage, and ultimately, genomic instability. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on various cellular processes related to genomic integrity, and detailed protocols for key experimental assays to evaluate its impact.

Introduction: The Role of PARG in Genomic Stability

The stability of the genome is paramount for cellular function and survival. The DNA damage response is a complex network of signaling pathways that detects and repairs DNA lesions, thus safeguarding genomic integrity. A key post-translational modification in the DDR is the synthesis of poly(ADP-ribose) (pADPr) by Poly(ADP-ribose) polymerases (PARPs). Upon DNA damage, PARP1 is recruited to single-strand breaks (SSBs) and synthesizes pADPr chains, which act as a scaffold to recruit DNA repair proteins.[1]

Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of pADPr, hydrolyzing the glycosidic bonds between ADP-ribose units.[2] This degradation is crucial for the timely disassembly of the repair machinery and the recycling of PARP1, allowing the DNA repair process to be completed. Inhibition of PARG leads to the persistent accumulation of pADPr, which can have cytotoxic effects, particularly in cancer cells with pre-existing DNA repair defects.[1][2]

This compound: A Potent PARG Inhibitor

This compound is a highly potent and specific inhibitor of PARG, with a reported EC50 of 4.8 nM in biochemical assays and 9.2 nM in cell-based assays.[1] Its mechanism of action involves the direct inhibition of PARG's enzymatic activity, preventing the breakdown of pADPr.[1] This leads to the accumulation of pADPr on chromatin, which in turn interferes with DNA replication and repair processes, ultimately inducing cytotoxicity.[1]

Quantitative Data on this compound Activity

The following tables summarize the reported in vitro efficacy of this compound in various experimental settings.

| Assay Type | Value | Reference |

| PARG EC50 (Biochemical) | 4.8 nM | [1] |

| PARG EC50 (Cell-based) | 9.2 nM | [1] |

| Cell Line | Condition | IC50 | Reference |

| HEK293A Wild-Type | 72h treatment | 96 µM | [1] |

| HEK293A PARG Knockout | 72h treatment | 210 nM | [1] |

| MCF-7 | In combination with 3 Gy ionizing radiation | 0.3 µM (for foci analysis) | [3] |

Impact of this compound on Genomic Instability

The inhibition of PARG by this compound triggers a cascade of cellular events that culminate in genomic instability.

Stalling and Collapse of Replication Forks

A primary consequence of pADPr accumulation is the stalling of DNA replication forks. The persistent pADPr chains on the DNA template are thought to physically impede the progression of the replication machinery. This is supported by findings that PARG inhibition leads to an accumulation of endogenous pADPr at replication forks, particularly during the S phase of the cell cycle.[1] The stalling of replication forks can lead to their collapse, generating DNA double-strand breaks (DSBs), a severe form of DNA damage.

Induction of DNA Damage Response Markers

The formation of DSBs triggers the activation of the DNA damage response signaling cascade. A key early event in this process is the phosphorylation of the histone variant H2AX on serine 139, forming γ-H2AX. Studies have shown that treatment with a PARG inhibitor, such as PDD00017273 (a close analog of this compound), leads to a significant increase in the number of γ-H2AX foci, indicating an increase in DNA damage.[3]

Another critical component of the DSB repair pathway is the recruitment of the RAD51 recombinase to sites of damage, which is essential for homologous recombination (HR) repair. Inhibition of PARG has been shown to delay the resolution of RAD51 foci following ionizing radiation, suggesting an impairment of the HR repair process.[3]

Perturbation of Cell Cycle Progression

The induction of DNA damage and activation of the DDR by this compound can lead to cell cycle arrest, providing time for DNA repair. However, persistent damage can lead to mitotic catastrophe. Research indicates that PARG inhibition can cause an accumulation of cells in the metaphase of mitosis following irradiation, a more pronounced effect than that observed with PARP inhibitors.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Genomic Instability

Caption: this compound inhibits PARG, leading to pADPr accumulation and genomic instability.

Experimental Workflow for Assessing Genomic Instability

Caption: Workflow for evaluating this compound-induced genomic instability.

Detailed Experimental Protocols

γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks

This protocol is adapted from standard immunofluorescence procedures and can be used to visualize and quantify DSBs.[4][5][6]

Materials:

-

Cells cultured on coverslips in a 24-well plate

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.3% Triton X-100 in PBS

-

Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Mouse anti-γ-H2AX (Ser139) antibody (e.g., Millipore, clone JBW301)

-

Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Seed cells on coverslips and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound for the specified duration.

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS for 5 minutes each.

-

Permeabilize cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate cells with the primary anti-γ-H2AX antibody diluted 1:500 in blocking solution overnight at 4°C in a humidified chamber.

-

Wash cells three times with PBS for 5 minutes each.

-

Incubate cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash cells three times with PBS for 5 minutes each, protected from light.

-

Counterstain nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Wash cells once with PBS.

-

Mount coverslips onto microscope slides using antifade mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.

RAD51 Foci Formation Assay for Homologous Recombination

This protocol allows for the visualization of RAD51 recruitment to sites of DNA damage, a key step in HR.[7][8][9]

Materials:

-

Cells cultured on coverslips

-

This compound

-

PBS

-

4% PFA

-

0.5% Triton X-100 in PBS

-

Blocking solution: 5% BSA in PBS

-

Primary antibody: Rabbit anti-RAD51 antibody

-

Secondary antibody: Alexa Fluor 594-conjugated anti-rabbit IgG

-

DAPI

-

Antifade mounting medium

Procedure:

-

Follow steps 1-8 from the γ-H2AX protocol.

-

Incubate cells with the primary anti-RAD51 antibody diluted in blocking solution overnight at 4°C.

-

Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

Incubate cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Follow steps 12-17 from the γ-H2AX protocol to counterstain, mount, and analyze the samples. A cell is typically considered positive if it contains ≥5 RAD51 foci per nucleus.[9]

Alkaline Comet Assay for DNA Strand Breaks

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12]

Materials:

-

Treated and control cells

-

CometAssay® Slides (or similar)

-

Low Melting Point (LMP) Agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

SYBR® Gold or other DNA stain

Procedure:

-

Harvest cells and resuspend at ~1 x 10⁵ cells/mL in ice-cold PBS.

-

Mix 25 µL of cell suspension with 250 µL of molten LMP agarose at 37°C.

-

Pipette 75 µL of the cell/agarose mixture onto a CometSlide™ and spread evenly.

-

Place the slide at 4°C for 10 minutes to solidify the agarose.

-

Immerse the slide in cold lysis solution for at least 1 hour at 4°C.

-

Gently remove the slide and place it in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes in the buffer.

-

Perform electrophoresis at ~1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes at 4°C.

-

Gently remove the slide and wash it three times for 5 minutes each with neutralization buffer.

-

Stain the DNA with SYBR® Gold for 15 minutes in the dark.

-

Visualize comets using a fluorescence microscope and quantify the tail moment or percentage of DNA in the tail using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[13][14]

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

Procedure:

-

Harvest approximately 1 x 10⁶ cells per sample.

-

Wash cells once with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Deconvolute the DNA content histograms using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound, as a potent PARG inhibitor, represents a valuable tool for investigating the intricacies of the DNA damage response and a promising therapeutic agent for cancers with specific vulnerabilities. Its ability to induce profound genomic instability through the accumulation of pADPr and subsequent replication stress underscores the critical role of PARG in maintaining genome integrity. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the cellular and molecular consequences of PARG inhibition and to explore its potential in preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PARG Inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 3. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crpr-su.se [crpr-su.se]

- 7. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. icm.unicancer.fr [icm.unicancer.fr]

- 10. neb.com [neb.com]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. benchchem.com [benchchem.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancer.wisc.edu [cancer.wisc.edu]

The Converging Paths of DNA Repair: A Technical Guide to the Synthetic Lethality of PDD00017272 and PARP Inhibitors

For Immediate Release

This technical guide provides an in-depth exploration of the synthetic lethal relationship between PDD00017272, a potent Poly(ADP-ribose) glycohydrolase (PARG) inhibitor, and Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and DNA damage response (DDR).

Executive Summary

The targeting of DNA damage response pathways has emerged as a successful strategy in cancer therapy. PARP inhibitors have shown significant efficacy in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, by exploiting the concept of synthetic lethality.[1] This guide delves into the next frontier: the potential for a synthetic lethal interaction between inhibitors of two key enzymes in the poly(ADP-ribose) (PAR) signaling pathway, PARP and PARG. This compound, a highly specific PARG inhibitor, is a critical tool in dissecting this relationship. While the direct combination of PARG and PARP inhibitors is an area of active investigation, this guide will lay out the foundational science, present available data, and provide detailed experimental protocols to empower further research into this promising therapeutic strategy.

The Central Role of PARP and PARG in DNA Repair

Upon DNA damage, PARP enzymes, primarily PARP1 and PARP2, are recruited to the site of injury. They catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. These PAR chains act as a scaffold, recruiting other DNA repair factors to the damaged site.[2]

PARG is the primary enzyme responsible for the catabolism of these PAR chains. By hydrolyzing the ribose-ribose bonds, PARG disassembles the PAR scaffold, allowing the DNA repair process to proceed and recycling the PARP enzyme.[3] The interplay between PARP and PARG is thus crucial for maintaining genomic integrity.

dot

Figure 1: The central role of PARP and PARG in the DNA damage response.

This compound: A Potent and Selective PARG Inhibitor

This compound is a small molecule inhibitor of PARG with high potency. Its mechanism of action involves the inhibition of PARG's glycohydrolase activity, leading to the accumulation of PAR on chromatin.[4] This accumulation can interfere with DNA replication and repair processes, ultimately inducing cytotoxicity, particularly in cancer cells with pre-existing DNA repair defects.[4]

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 (PARG) | 4.8 nM | Enzyme Assay | [4] |

| IC50 | 96 µM | HEK293A (Wild-Type) | [4][5] |

| IC50 | 210 nM | HEK293A (PARG Knockout) | [4][5] |

The dramatic difference in IC50 values between wild-type and PARG knockout cells highlights the on-target activity of this compound and underscores the critical role of PARG in cell survival.[4][5]

The Synthetic Lethality Hypothesis: PARG and PARP Inhibition

The concept of synthetic lethality arises when the perturbation of two genes (or their protein products) individually is viable, but their simultaneous perturbation is lethal. PARP inhibitors are synthetically lethal in cancer cells with BRCA1/2 mutations because these cells have a compromised homologous recombination repair pathway and become reliant on PARP-mediated single-strand break repair.[1]

The hypothesis for a synthetic lethal interaction between PARG and PARP inhibitors is based on the premise that dual inhibition would create an overwhelming level of DNA damage and replication stress that even cancer cells cannot overcome. However, the relationship appears to be more complex. Some studies suggest that PARG inhibition may be a strategy to overcome resistance to PARP inhibitors, as loss of PARG can be a mechanism of resistance.[6] Conversely, other research indicates that PARG inhibitors may not synergize with PARP inhibitors and instead show synthetic lethality with deficiencies in replication-associated genes.[7]

dot

Figure 2: The potential for synthetic lethality with PARG and PARP inhibitors.

Experimental Protocols for Investigating Synthetic Lethality

To rigorously test the synthetic lethal interaction between this compound and PARP inhibitors, a series of well-defined experimental protocols are required.

Clonogenic Survival Assay

This assay is the gold standard for assessing the long-term reproductive viability of cells after exposure to cytotoxic agents.[8][9]

Protocol:

-

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) and allow them to adhere overnight.

-

Treatment: Treat cells with a dose range of this compound, a PARP inhibitor (e.g., olaparib), and the combination of both. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 7-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).

-

Fixation and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution of methanol and acetic acid. Stain the colonies with crystal violet.[10]

-

Quantification: Count the number of colonies in each well and calculate the surviving fraction for each treatment condition relative to the vehicle control.

dot

Figure 3: Experimental workflow for the clonogenic survival assay.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][12]

Protocol:

-

Cell Treatment: Treat cells with this compound, a PARP inhibitor, or the combination for a defined period (e.g., 4-24 hours).

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."[11]

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.

-

Quantification: Analyze the images using specialized software to quantify the percentage of DNA in the comet tail, which is proportional to the amount of DNA damage.[12]

Homologous Recombination (HR) Assay

Assays to measure HR efficiency, such as the DR-GFP assay or the Assay for Site-Specific HR Activity (ASHRA), are crucial for understanding the impact of PARG and PARP inhibition on this key DNA repair pathway.[13][14]

Protocol (ASHRA):

-

Plasmid Transfection: Co-transfect cells with a Cas9 expression plasmid and a donor DNA plasmid.

-

Drug Treatment: Treat the transfected cells with this compound, a PARP inhibitor, or the combination.

-

Genomic DNA Extraction: After a suitable incubation period, extract genomic DNA from the cells.

-

Quantitative PCR (qPCR): Use real-time PCR to quantify the amount of the HR product in the genomic DNA.[13]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Dose-response curves from clonogenic survival assays can be used to determine synergy using models such as the Bliss independence or Loewe additivity model. Data from comet and HR assays will provide mechanistic insights into the observed cellular phenotypes.

Table 2: Representative Data from a Combination Study

| Treatment | Concentration | Surviving Fraction | % Tail DNA (Comet Assay) | Relative HR Efficiency |

| Vehicle | - | 1.00 | 5.2 ± 1.1 | 1.00 |

| This compound | 100 nM | 0.85 ± 0.05 | 15.6 ± 2.3 | 0.95 ± 0.08 |

| Olaparib | 1 µM | 0.70 ± 0.08 | 25.1 ± 3.5 | 0.60 ± 0.10 |

| Combination | 100 nM + 1 µM | To be determined | To be determined | To be determined |

Future Directions and Conclusion

The exploration of the synthetic lethal relationship between this compound and PARP inhibitors is a compelling area of cancer research. While initial findings suggest a complex interaction, the potential to overcome PARP inhibitor resistance or to sensitize a broader range of tumors to DNA damaging agents warrants further investigation. The experimental protocols and foundational knowledge provided in this guide are intended to facilitate these critical studies. A thorough understanding of the interplay between PARG and PARP will undoubtedly pave the way for novel and more effective cancer therapies.

References

- 1. the-gist.org [the-gist.org]

- 2. Frontiers | Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy [frontiersin.org]

- 3. The Distinctive Properties of Parp and Parg as a Cancer Therapeutic Target [jscimedcentral.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DePARylation is critical for S phase progression and cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Loss of PARG Restores PARylation and Counteracts PARP Inhibitor-Mediated Synthetic Lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. DePARylation is critical for S phase progression and cell survival [elifesciences.org]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. benchchem.com [benchchem.com]

- 13. Assay for Site-Specific Homologous Recombination Activity in Adherent Cells, Suspension Cells, and Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

PDD00017272: A Novel PARG Inhibitor for Targeting BRCA-Deficient Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of PDD00017272, a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), in the context of BRCA-deficient cancers. Capitalizing on the principle of synthetic lethality, this compound offers a promising avenue for treating tumors with compromised DNA damage repair pathways, a hallmark of cancers harboring BRCA1 or BRCA2 mutations. This document provides a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental protocols for evaluating the efficacy of this compound, intended to equip researchers and drug development professionals with the necessary information to advance research in this targeted cancer therapy.

Introduction: The Synthetic Lethality Approach in BRCA-Deficient Cancers

Cancers with mutations in the BRCA1 and BRCA2 genes are characterized by a deficiency in the homologous recombination (HR) pathway, a critical mechanism for repairing DNA double-strand breaks. This inherent vulnerability can be exploited therapeutically through the concept of synthetic lethality. By inhibiting a compensatory DNA repair pathway, cancer cells with BRCA mutations can be selectively eliminated while sparing healthy cells with functional HR.

Poly(ADP-ribose) polymerases (PARPs) have been a key target in this approach. However, attention is increasingly turning to Poly(ADP-ribose) Glycohydrolase (PARG), the primary enzyme responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by PARPs. Inhibition of PARG leads to the accumulation of PAR chains, resulting in replication fork stalling and the generation of DNA lesions that are particularly toxic to HR-deficient cells. This compound has emerged as a potent and selective inhibitor of PARG, demonstrating significant potential for the targeted therapy of BRCA-deficient cancers.[1]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that targets the catalytic activity of PARG.[2] In the context of BRCA-deficient cells, its mechanism of action is centered on the induction of synthetic lethality:

-

PARG Inhibition and PAR Accumulation: this compound blocks the enzymatic function of PARG, preventing the breakdown of PAR chains. This leads to an accumulation of PAR at sites of DNA damage.

-

Replication Fork Stalling and Collapse: The persistent PAR chains interfere with the progression of replication forks, causing them to stall and eventually collapse, leading to the formation of DNA double-strand breaks.[3]

-

Synthetic Lethality in HR-Deficient Cells: In healthy cells with functional BRCA1/2, these double-strand breaks can be efficiently repaired through homologous recombination. However, in BRCA-deficient cells, the absence of a functional HR pathway means these lesions cannot be repaired, leading to genomic instability and ultimately, cell death.[3]

The following diagram illustrates the proposed signaling pathway for this compound-induced synthetic lethality in BRCA-deficient cancer cells.

Quantitative Data Summary

While specific head-to-head IC50 values for this compound in isogenic BRCA-proficient and -deficient cell lines are not yet publicly available, the existing data for this compound and related PARG inhibitors strongly support the synthetic lethal concept.

| Compound | Cell Line | Genotype | IC50 | Reference |

| This compound | HEK293A | Wild-Type | 96 ± 24 µM | [2] |

| This compound | HEK293A | PARG KO | 210 ± 30 nM | [2] |

The dramatic increase in potency in PARG knockout cells highlights the on-target activity of this compound and underscores the dependency of cells on PARG for survival under conditions of PARP activity.[2] Studies with the closely related PARG inhibitor, PDD00017273, have shown synthetic lethality in cells deficient in BRCA1, BRCA2, PALB2, FAM175A, and BARD1.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in BRCA-deficient cancer cell lines.

Cell Viability Assay (MTT/Resazurin-based)

This assay determines the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

-

BRCA-deficient and proficient cancer cell lines (e.g., isogenic pairs)

-

Complete cell culture medium

-

This compound

-

MTT or Resazurin reagent

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72-96 hours.

-

Viability Assessment:

-

MTT: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

-

Resazurin: Add Resazurin solution to each well and incubate for 2-4 hours. Read the fluorescence at an excitation of 560 nm and an emission of 590 nm.[4]

-

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration to determine the IC50 value.

Clonogenic Survival Assay

This long-term assay assesses the ability of single cells to form colonies after treatment with this compound, providing insight into the cytostatic or cytotoxic effects of the compound.

Materials:

-

BRCA-deficient and proficient cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a low density of cells (200-500 cells per well) into 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh drug-containing medium every 3-4 days.

-

Staining: Wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.

-

Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle control.

DNA Damage Response Assay (γH2AX Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of the DNA damage response.

Materials:

-

BRCA-deficient and proficient cancer cell lines

-

This compound

-

Glass coverslips or imaging plates

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips or in imaging plates and treat with this compound for the desired time (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.[5][6]

-

Blocking and Antibody Incubation: Block non-specific antibody binding and then incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.[5][6]

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[5]

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[5] An increase in γH2AX foci indicates an increase in DNA double-strand breaks.[3]

Experimental and Logical Workflows

The following diagrams outline a typical experimental workflow for evaluating this compound and the logical relationship of its key mechanistic steps.

Conclusion

This compound represents a promising therapeutic agent for the treatment of BRCA-deficient cancers. Its targeted mechanism of action, which exploits the inherent DNA repair deficiencies of these tumors, offers the potential for high efficacy with a favorable therapeutic window. The experimental protocols and workflows provided in this guide are intended to facilitate further research into the preclinical and clinical development of this compound and other PARG inhibitors. Continued investigation into the nuances of PARG inhibitor sensitivity and resistance will be crucial for optimizing their clinical application and improving outcomes for patients with BRCA-mutated cancers.

References

- 1. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of poly(ADP-ribose) glycohydrolase (PARG) specifically kills BRCA2-deficient tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

PDD00017272: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDD00017272 is a potent and selective small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. By preventing the hydrolysis of poly(ADP-ribose) (pADPr) chains, this compound leads to the accumulation of pADPr on chromatin, a condition that profoundly impacts DNA replication and repair processes. This accumulation ultimately triggers cytotoxicity, particularly in cancer cells with inherent DNA repair deficiencies, such as those with BRCA mutations. A growing body of evidence indicates that the primary mechanism of action of this compound is intricately linked to the cell cycle, with its most pronounced effects observed during the S phase. This technical guide provides an in-depth analysis of the core effects of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction to this compound and its Target, PARG

Poly(ADP-ribosyl)ation (PARylation) is a dynamic post-translational modification crucial for the regulation of various cellular processes, most notably the DNA damage response. Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are activated by DNA breaks and synthesize pADPr chains on themselves and other acceptor proteins. These pADPr polymers act as a scaffold to recruit DNA repair machinery to the site of damage.